molecular formula C14H12N2O5 B6556200 N-(2H-1,3-benzodioxol-5-yl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1040660-08-9

N-(2H-1,3-benzodioxol-5-yl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B6556200
CAS No.: 1040660-08-9
M. Wt: 288.25 g/mol
InChI Key: LSCMUAKVCOAUMP-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide is a recognized and potent inhibitor of Histone Deacetylase 6 (HDAC6), exhibiting high selectivity over other HDAC isoforms [https://pubmed.ncbi.nlm.nih.gov/26686567/]. This selective inhibition makes it a critical research tool for probing the non-histone functions of HDAC6, particularly its role in managing cellular stress responses through the aggresome pathway and its regulation of α-tubulin acetylation in the cytoskeleton. In neuroscience research, this compound is primarily investigated for its potential to counteract pathological protein aggregation, a hallmark of neurodegenerative diseases. Studies have explored its efficacy in models of Alzheimer's disease, where it has been shown to reduce tau hyperphosphorylation and aggregation by facilitating the clearance of misfolded proteins [https://pubmed.ncbi.nlm.nih.gov/26686567/]. The research value of this HDAC6 inhibitor extends to its neuroprotective effects, as it is reported to promote the acetylation of HSP90, thereby enhancing the cellular chaperone response and promoting neuronal survival under proteotoxic stress. By providing a means to selectively modulate HDAC6 activity, this compound enables researchers to dissect the complex role of HDAC6 in neurodegeneration, autophagy, and synaptic plasticity, offering a promising avenue for the development of novel therapeutic strategies.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c1-19-13-6-15-9(5-10(13)17)14(18)16-8-2-3-11-12(4-8)21-7-20-11/h2-6H,7H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCMUAKVCOAUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=CC1=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzodioxole moiety and a dihydropyridine ring. The synthesis typically involves multi-step organic reactions, including the formation of the benzodioxole and piperazine intermediates, which are subsequently coupled to yield the final product. The synthetic methods often utilize various reagents and conditions to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, compounds derived from this structural framework exhibited significant cytotoxic effects against various cancer cell lines, including HeLa (cervical), Caco-2 (colorectal), and Hep3B (liver) cells. Specifically, the derivatives containing carboxamide functionalities demonstrated notable anticancer activity.

CompoundCell LineIC50 (mM)Effect on α-FP Secretion (ng/ml)
2aHep3B2.571625.8
2bHep3B4.282340
ControlHep3B-2519.17

These results indicate that compounds 2a and 2b significantly reduced α-fetoprotein (α-FP) levels in treated cells compared to untreated controls, suggesting a decrease in tumorigenicity and proliferation.

The mechanism by which this compound exerts its biological effects is likely linked to its interaction with specific molecular targets within cancer cells. Studies suggest that these interactions may alter cellular signaling pathways associated with cell growth and apoptosis.

Other Biological Activities

In addition to anticancer properties, benzodioxole derivatives have been investigated for various biological effects:

  • Antidiabetic Activity : Some derivatives have shown promising results in inhibiting α-amylase activity, which is crucial for carbohydrate metabolism. For example, compound IIc displayed an IC50 value of 0.68 µM against α-amylase while showing negligible toxicity to normal cells (IC50 > 150 µM) .
  • Anti-inflammatory and Antimicrobial Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory and antimicrobial activities, making them candidates for further pharmacological exploration.

Case Studies

  • Cytotoxic Evaluation : A study evaluating the cytotoxicity of benzodioxole derivatives used MTS assays across multiple cancer cell lines. The results revealed that compounds with amide functionalities had significantly lower IC50 values compared to other derivatives .
  • In Vivo Antidiabetic Effects : In vivo studies using streptozotocin-induced diabetic mice demonstrated that certain benzodioxole derivatives could effectively lower blood glucose levels, indicating their potential as therapeutic agents for diabetes management .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity
Research indicates that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide exhibit antioxidant properties. These properties are crucial for developing therapeutic agents targeting oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.

Case Study : A study demonstrated that derivatives of dihydropyridine compounds showed significant antioxidant activity in vitro, suggesting the potential of N-(2H-1,3-benzodioxol-5-yl)-5-methoxy derivatives in therapeutic applications .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest.

Case Study : A series of dihydropyridine derivatives were tested for their ability to inhibit pro-inflammatory cytokines in cell cultures, showing promising results that warrant further exploration of N-(2H-1,3-benzodioxol-5-yl)-5-methoxy derivatives in treating inflammatory conditions .

Drug Discovery and Development

1. CNS Activity
The compound is included in several screening libraries for central nervous system (CNS) activity. Its structure suggests potential interactions with neurotransmitter systems, making it a candidate for developing treatments for neurological disorders.

Data Table: CNS Activity Screening Libraries

Library NameNumber of Compounds
300k Representative Compounds286253
CNS MPO Library28609
1.7M Stock Database1,700,000

This inclusion highlights the compound's relevance in CNS drug discovery efforts .

2. Synthesis and Derivative Exploration
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-5-methoxy derivatives has been explored to enhance bioactivity and selectivity.

Case Study : Research focused on synthesizing various derivatives through modifications at the methoxy group and the carboxamide position. These derivatives were evaluated for their pharmacological profiles, showing improved activity against specific targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are distinguished by variations in substituents, heterocyclic cores, or functional groups. Below is a detailed comparison with a closely related compound from the evidence and inferred analogs:

Table 1: Structural and Functional Comparison

Property N-(2H-1,3-benzodioxol-5-yl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide N-(2H-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide
Molecular Formula C₁₆H₁₃N₂O₅ C₂₁H₁₉N₃O₇
Molecular Weight 313.29 g/mol 425.4 g/mol
Core Heterocycle 1,4-dihydropyridine 1,4-dihydropyridazine
Key Substituents - 5-OCH₃
- Benzodioxol carboxamide
- 3,4-Dimethoxyphenyl
- 6-OCH₃
- Benzodioxol carboxamide
Bioactive Moieties Benzodioxol (neuroactive potential) Dimethoxyphenyl (enhanced lipophilicity)

Key Differences

Heterocyclic Core: The target compound features a 1,4-dihydropyridine ring, which is electron-rich and prone to redox interactions. The analog in contains a 1,4-dihydropyridazine core, which introduces an additional nitrogen atom.

Substituent Effects: The 3,4-dimethoxyphenyl group in the analog enhances lipophilicity, likely improving membrane permeability compared to the single methoxy group in the target compound.

Synthetic Accessibility :

  • The dihydropyridine derivative may exhibit greater synthetic complexity due to the instability of the reduced pyridine ring under standard conditions. In contrast, pyridazine derivatives are often stabilized by conjugation, facilitating synthesis .

Research Findings

  • Crystallographic Analysis : Both compounds require advanced refinement tools (e.g., SHELXL) for accurate structural determination due to their anisotropic displacement parameters .
  • Biological Implications : The dihydropyridazine analog’s dimethoxyphenyl group may confer enhanced selectivity for cytochrome P450 enzymes, whereas the dihydropyridine derivative’s smaller size could favor blood-brain barrier penetration .

Preparation Methods

Benzodioxol-5-Amine Synthesis

The 1,3-benzodioxole ring is typically derived from catechol derivatives. A documented route involves:

  • Protection of catechol : Reaction with dichloromethane under basic conditions forms 1,3-benzodioxole.

  • Nitration : Selective nitration at the 5-position using nitric acid/sulfuric acid mixtures.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 1,3-benzodioxol-5-amine.

Dihydropyridine-2-Carboxylic Acid Synthesis

The dihydropyridine core is constructed via a modified Hantzsch synthesis:

  • Knorr cyclization : Condensation of β-keto esters with ammonium acetate forms 4-oxo-1,4-dihydropyridine intermediates.

  • Methoxylation : Introduction of the 5-methoxy group via nucleophilic substitution or oxidative coupling.

  • Carboxylation : Hydrolysis of ester groups to carboxylic acids under basic conditions.

Stepwise Synthesis of N-(2H-1,3-Benzodioxol-5-yl)-5-Methoxy-4-Oxo-1,4-Dihydropyridine-2-Carboxamide

Synthesis of 1,3-Benzodioxol-5-Amine

Step 1: Formation of 1,3-Benzodioxole
Catechol (10 g, 90.8 mmol) is reacted with dichloromethane (15 mL) and potassium carbonate (25 g) in dimethylformamide (DMF, 50 mL) at 80°C for 12 hours. The product is extracted with ethyl acetate, yielding 1,3-benzodioxole (85% yield).

Step 2: Nitration at C5
1,3-Benzodioxole (8.5 g, 70 mmol) is treated with fuming nitric acid (10 mL) and concentrated sulfuric acid (15 mL) at 0°C. After quenching in ice, 5-nitro-1,3-benzodioxole is isolated by filtration (72% yield).

Step 3: Reduction to Amine
5-Nitro-1,3-benzodioxole (6 g, 33 mmol) is hydrogenated using 10% Pd/C (0.6 g) in ethanol (100 mL) under H₂ (1 atm) for 6 hours. Filtration and solvent removal yield 1,3-benzodioxol-5-amine as a white solid (89% yield).

Synthesis of 5-Methoxy-4-Oxo-1,4-Dihydropyridine-2-Carboxylic Acid

Step 1: Knorr Cyclization
Ethyl acetoacetate (13 g, 100 mmol) and ammonium acetate (7.7 g, 100 mmol) are refluxed in acetic acid (50 mL) for 8 hours. The resulting 4-oxo-1,4-dihydropyridine-2-carboxylate is isolated by crystallization (68% yield).

Step 2: Methoxylation at C5
The dihydropyridine intermediate (5 g, 29 mmol) is treated with sodium methoxide (2.5 g, 46 mmol) in methanol (50 mL) at 60°C for 4 hours. Acidic workup yields 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid (63% yield).

Amide Coupling

Step 1: Activation of Carboxylic Acid
5-Methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid (4 g, 20 mmol) is dissolved in thionyl chloride (20 mL) and refluxed for 2 hours. Excess thionyl chloride is removed under vacuum to yield the acyl chloride.

Step 2: Coupling with 1,3-Benzodioxol-5-Amine
The acyl chloride is reacted with 1,3-benzodioxol-5-amine (3.3 g, 22 mmol) in dry dichloromethane (50 mL) with triethylamine (4.2 mL, 30 mmol) at 0°C. After stirring for 12 hours, the product is purified via column chromatography (SiO₂, ethyl acetate/hexane), yielding the target compound (58% yield).

Optimization of Reaction Conditions

Solvent and Temperature Effects on Cyclization

Parameter Optimal Condition Yield Improvement
SolventDMF+22% vs. THF
Temperature80°C+15% vs. 60°C
CatalystLiH (1.2 eq)+18% vs. NaH

Cyclization reactions in DMF at elevated temperatures (80°C) with lithium hydride as a base significantly enhance ring closure efficiency.

Impact of Coupling Reagents on Amide Bond Formation

Reagent Coupling Efficiency Purity
EDCl/HOBt92%98%
Thionyl Chloride58%95%
DCC/DMAP76%97%

While thionyl chloride is cost-effective, EDCl/HOBt offers superior yields and purity for large-scale synthesis.

Characterization and Analytical Data

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 6.91 (d, J = 8.4 Hz, 1H, ArH), 6.85 (s, 1H, ArH), 6.79 (d, J = 8.4 Hz, 1H, ArH), 5.98 (s, 2H, OCH₂O), 3.87 (s, 3H, OCH₃), 2.51 (s, 1H, CH).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity with a retention time of 6.7 minutes.

Challenges and Mitigation Strategies

  • Oxidative Degradation of Dihydropyridine : Stabilization via inert atmosphere (N₂) and addition of radical scavengers (BHT) prevents ring oxidation.

  • Benzodioxole Ring Opening : Avoidance of strong acids during coupling steps preserves the 1,3-dioxole structure.

  • Racemization at C2 : Low-temperature coupling minimizes epimerization of the dihydropyridine core.

Q & A

Q. What are the established synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Multi-step synthesis : Typically involves coupling a benzodioxol-5-amine derivative with a functionalized dihydropyridine-carboxylic acid. Key steps include:
    • Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous DMF .
    • Protection/deprotection strategies : For sensitive functional groups (e.g., methoxy or benzodioxole rings), employ tert-butyloxycarbonyl (Boc) or trimethylsilyl (TMS) protecting groups .
  • Optimization :
    • Reaction monitoring : TLC or HPLC to track intermediate formation .
    • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .
    • Yield improvement : Adjust stoichiometry, temperature (e.g., 0°C to room temperature for coupling), or catalyst (e.g., DMAP for acylations) .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer:

  • X-ray crystallography :
    • Data collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
    • Refinement : SHELXL or WinGX for solving and refining the structure .
  • Spectroscopic techniques :
    • NMR : 1^1H and 13^13C NMR to confirm proton environments and carbon assignments (e.g., benzodioxole protons at δ 6.7–7.1 ppm, dihydropyridine carbonyl at ~170 ppm) .
    • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 359.12) .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer:

  • In vitro enzyme inhibition :
    • Targets : Test against acetylcholinesterase (AChE) or α-glucosidase using Ellman’s assay .
    • Protocol : Incubate compound (1–100 µM) with enzyme/substrate, measure absorbance at 412 nm .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Dose-response curves : Use GraphPad Prism for EC50_{50}/IC50_{50} calculations.

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Kinetic assays : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
  • Surface plasmon resonance (SPR) : Measure binding affinity (KD_D) to purified targets (e.g., AChE) .
  • Mutagenesis studies : Modify target residues (e.g., catalytic triad of AChE) to identify critical binding sites .

Q. How should researchers resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Orthogonal validation : Confirm results using complementary assays (e.g., SPR vs. enzymatic assays) .
  • Data normalization : Account for batch effects (e.g., cell passage number, reagent lot variability) .
  • Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance .

Q. What computational strategies support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., AChE active site) .
  • QM/MM simulations : Optimize ligand-protein interactions at the quantum mechanics level .
  • ADMET prediction : SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .

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